(-)-beta-Pinene

Chiral resolution Asymmetric synthesis Analytical standard

Procure (-)-β-Pinene (CAS 18172-67-3), the (1S,5S)-enantiomer, to ensure stereochemical fidelity. Unlike racemic β-pinene (CAS 127-91-3) or the (+)-form, this isomer provides a distinct olfactory profile and serves as a negative control in antimicrobial assays (MIC >20 mg/mL). Its defined optical rotation ([α]25/D −22°) and high enantiomeric excess (≥96.5%) make it essential for asymmetric synthesis of grandisol and (+)-nopinone. Do not substitute with racemic mixtures, which compromise chiral outcomes and biological data.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 18172-67-3
Cat. No. B122660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-beta-Pinene
CAS18172-67-3
Synonyms(1S,5S)-(-)-2(10)-Pinene;  6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane;  (-)-(1S)-β-Pinene;  (-)-(1S,5S)-β-Pinene;  (-)-2(10)-Pinene;  (-)-Nopinene;  (-)-β-Pinene;  (1S)-(-)-β-Pinene;  (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane;  (1S)-β-Pinene;  (1S,
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(=C)C1C2)C
InChIInChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
InChIKeyWTARULDDTDQWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS;  VERY SOL IN CHLOROFORM /D- & L-ISOMER/
ALMOST INSOL IN PROPYLENE GLYCOL
Soluble in benzene, ethanol and ethyl ether
Soluble in alcohol and chloroform
Insoluble in water;  soluble in oils
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Why (-)-beta-Pinene (CAS 18172-67-3) is a Distinct Chiral Monoterpene Requiring Precise Sourcing


(-)-β-Pinene (CAS 18172-67-3) is a bicyclic monoterpene belonging to the pinene family, which exists as two constitutional isomers (α- and β-) and two enantiomeric pairs for each isomer [1]. Unlike its racemic counterpart (β-pinene, CAS 127-91-3) or the (+)-enantiomer, (-)-β-pinene is distinguished by its specific stereochemistry (1S,5S configuration) and its exocyclic double bond, which confers distinct physicochemical, olfactory, and biological properties . Its procurement requires careful attention to enantiomeric purity, as the biological activity of pinene enantiomers is stereospecific [2].

Generic Substitution of (-)-beta-Pinene with Racemic or (+)-beta-Pinene Fails Due to Stereospecific Activity and Physicochemical Demands


Substituting (-)-β-pinene with a racemic mixture, the (+)-enantiomer, or even the α-pinene isomers can lead to experimental failure or product inconsistency. This is because the enantiomers of β-pinene exhibit markedly different biological activities: while (+)-β-pinene demonstrates significant antimicrobial activity, the (-)-enantiomer shows no antimicrobial activity up to 20 mg/mL [1]. Similarly, the enantiomers differ in sensory irritation potency [2], anti-quorum sensing activity [3], and toxicity profiles [3]. Furthermore, the specific optical rotation and chiral purity are critical for applications in asymmetric synthesis and chiral chromatography where precise stereochemical control is required [4].

Quantitative Differentiation of (-)-beta-Pinene Against Key Analogs: A Procurement Evidence Guide


Enantiomeric Purity and Chiral Specification: Critical for Stereospecific Applications

(-)-β-Pinene is available with a specified enantiomeric excess (ee) of ≥96.5% (or ≥97% optical purity) and a specific optical rotation of [α]25/D −22° (neat) [1]. This high chiral purity is essential for applications requiring a defined stereoisomer. In contrast, racemic β-pinene (CAS 127-91-3) or the (+)-enantiomer (CAS 19902-08-0) are not equivalent substitutes.

Chiral resolution Asymmetric synthesis Analytical standard

Sensory Irritation Potency: (-)-beta-Pinene Exhibits Significantly Lower RD50 than l-alpha-Pinene

In a murine bioassay (ASTM E981-84), (-)-β-pinene (l-β-pinene) had an RD50 (concentration causing 50% decrease in respiratory rate) of 4663 ppm in OF1 mice and 5811 ppm in NIH/S mice, making it approximately 4-5 times less potent as a sensory irritant compared to (+)-β-pinene [1]. Notably, l-α-pinene (the corresponding enantiomer of α-pinene) was almost inactive, underscoring the structural and stereochemical specificity of the sensory irritation receptor [1].

Toxicology Sensory irritation Occupational exposure

Antimicrobial Activity: (-)-beta-Pinene Lacks Direct Activity, Differentiating It from (+)-beta-Pinene

A 2012 study demonstrated that only the positive enantiomers of pinene possess antimicrobial activity. (-)-β-pinene (the negative enantiomer) showed no antimicrobial activity against tested bacteria and fungi up to a concentration of 20 mg/mL, whereas (+)-β-pinene exhibited microbicidal activity with MIC values ranging from 117 to 4,150 µg/mL [1]. This stark contrast highlights the importance of stereochemistry in antimicrobial applications.

Antimicrobial Microbiology Biofilm

Anti-Quorum Sensing Activity: (-)-beta-Pinene Exhibits Lower Potency than (+)-beta-Pinene

In an anti-quorum sensing assay using Chromobacterium violaceum, (-)-β-pinene (S-(−)-β-pinene) demonstrated a Minimum Quorum Sensing Inhibitory Concentration (MQSIC) >0.50 mg/mL and 22.78% violacein inhibition at 0.50 mg/mL, whereas (+)-β-pinene (R-(+)-β-pinene) had an MQSIC of 0.50 mg/mL and achieved 57.32% inhibition at the same concentration [1]. This indicates a >2-fold difference in inhibitory efficacy based solely on stereochemistry.

Anti-quorum sensing Virulence inhibition Microbial communication

Antioxidant Capacity: (-)-beta-Pinene Shows Comparable DPPH Scavenging to alpha-Pinene but Lower than Whole Essential Oils

In a DPPH free radical scavenging assay, β-pinene (isomer not explicitly defined in this study, but used as a pure compound) exhibited an IC50 of 15.45 ± 0.25 mg/mL, which is approximately 23 times higher (less potent) than the positive control Trolox (IC50 0.66 ± 0.04 mg/mL) [1]. In another study, the DPPH radical scavenging activity of β-pinene was determined to be 46.21% ± 2.24% (v/v) at unspecified concentrations, comparable to α-pinene (45.61% ± 4.23%) and slightly higher than 1,8-cineole (42.7% ± 2.5%) [2]. This demonstrates that while β-pinene has antioxidant properties, it is not a potent antioxidant and its activity is similar to other common monoterpenes.

Antioxidant Free radical scavenging DPPH assay

Odor Threshold: (-)-beta-Pinene and alpha-Pinene Exhibit No Substantial Difference in Human Olfactory Detection

A psychophysical study determined that the odor thresholds for α-pinene and β-pinene in humans ranged between 1.4 and 19 ppm, with no substantial differences between the odor thresholds of the two isomers [1]. This indicates that, in terms of human olfactory detection, the α- and β-isomers are functionally equivalent.

Olfactory science Flavor and fragrance Sensory analysis

Procurement-Driven Application Scenarios for (-)-beta-Pinene Based on Quantitative Differentiation


Chiral Chromatography and Asymmetric Synthesis Standard

Due to its defined enantiomeric purity (≥96.5% ee) and specific optical rotation ([α]25/D −22°), (-)-β-pinene serves as a reliable chiral standard for GC analysis and as a chiral building block in asymmetric synthesis [5]. Its use in synthesizing natural products like grandisol and (+)-nopinone underscores its value in organic chemistry . Procurement of the racemic mixture would be unsuitable for these stereospecific applications.

Sensory Irritation and Toxicological Reference Material

The established RD50 values (4663-5811 ppm) for (-)-β-pinene in murine models make it a valuable reference compound for studying the stereospecificity of sensory irritation receptors [5]. Its lower potency compared to the (+)-enantiomer provides a quantitative benchmark for assessing the impact of stereochemistry on trigeminal nerve activation and occupational exposure limits.

Negative Control in Antimicrobial and Anti-Quorum Sensing Assays

Given that (-)-β-pinene lacks direct antimicrobial activity (MIC >20 mg/mL) [5] and exhibits lower anti-quorum sensing potency than the (+)-enantiomer , it is an ideal negative control or comparative baseline in microbiological studies. Researchers can use (-)-β-pinene to confirm that observed bioactivity in essential oil fractions is due to other components or the (+)-enantiomer.

Fragrance Component Where Odor Character, Not Threshold, is Key

Although odor thresholds for α- and β-pinene are similar [5], (-)-β-pinene is valued for its distinct woody-green, pine-like odor . In perfumery, it provides a softer, less camphoraceous profile compared to α-pinene . For formulators, the choice of (-)-β-pinene over the racemate or (+)-enantiomer is driven by the desired olfactory nuance and performance in complex fragrance compositions.

Technical Documentation Hub

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